ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonyl]amino}benzoate
Overview
Description
Ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonyl]amino}benzoate is a useful research compound. Its molecular formula is C16H22N2O4 and its molecular weight is 306.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.15795719 g/mol and the complexity rating of the compound is 384. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 302635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonyl]amino}benzoate, also known as Et-PABA, is a derivative of 4-aminobenzoate
Mode of Action
It is known to exhibit strong estrogenic activity . This suggests that it may interact with estrogen receptors, influencing the transcription of genes regulated by these receptors.
Biochemical Pathways
Given its estrogenic activity, it may influence pathways regulated by estrogen, such as the reproductive system and secondary sexual characteristics .
Pharmacokinetics
As a hydrophilic polymer , it is likely to have good solubility in water, which could influence its absorption and distribution in the body.
Result of Action
Et-PABA is primarily used as a photo-initiator and an ultraviolet filter in sunscreens . This suggests that it absorbs UV radiation, protecting the skin from damage. The molecular and cellular effects of this action would be the prevention of DNA damage and potential skin cancers caused by UV radiation.
Action Environment
The efficacy and stability of Et-PABA can be influenced by environmental factors such as light and temperature. As a photo-initiator and UV filter, its action is directly related to exposure to light. Moreover, its stability could be affected by extreme temperatures, which may alter its chemical structure and, consequently, its effectiveness .
Properties
IUPAC Name |
ethyl 4-[(2,6-dimethylmorpholine-4-carbonyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-4-21-15(19)13-5-7-14(8-6-13)17-16(20)18-9-11(2)22-12(3)10-18/h5-8,11-12H,4,9-10H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXPPXDWVITJJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CC(OC(C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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